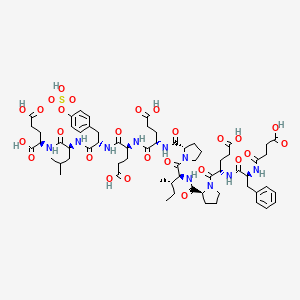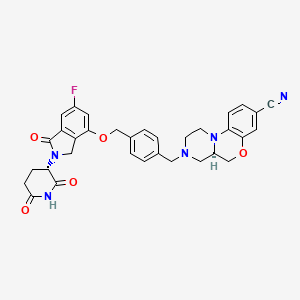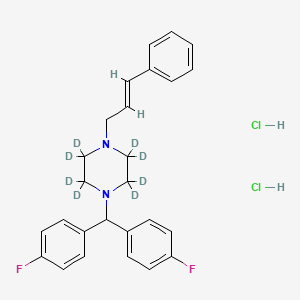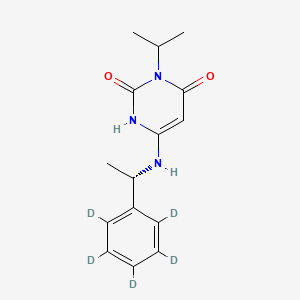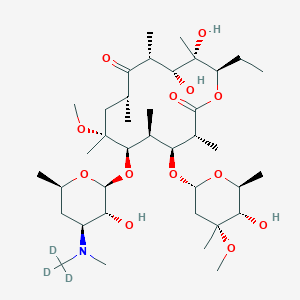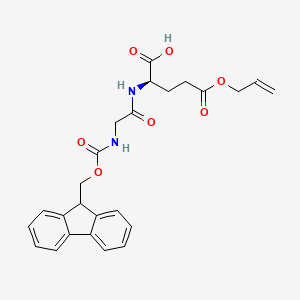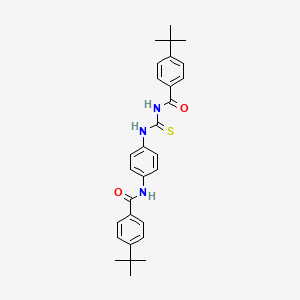
Antiviral agent 34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 34 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viral pathogens, making it a promising candidate for therapeutic applications. This compound is particularly effective against RNA viruses, including coronaviruses and influenza viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 34 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its antiviral activity. This step involves nucleophilic substitution reactions under mild conditions.
Purification: The final product is purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. The process involves:
Batch reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Continuous flow reactors: Continuous flow reactors are employed to improve reaction efficiency and reduce production time.
Purification: Industrial-scale purification techniques, such as crystallization and high-performance liquid chromatography, are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antiviral agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiviral activity.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its antiviral properties.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide and potassium cyanide, while electrophilic substitution reactions use reagents like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antiviral activity and improved pharmacokinetic properties.
Applications De Recherche Scientifique
Antiviral agent 34 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: The compound is used in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: this compound is being evaluated in preclinical and clinical trials for its potential to treat viral infections, including COVID-19 and influenza.
Industry: The compound is used in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mécanisme D'action
Antiviral agent 34 exerts its effects by targeting specific viral enzymes and proteins involved in the replication cycle. The key molecular targets include:
Viral polymerases: The compound inhibits viral RNA-dependent RNA polymerases, preventing the synthesis of viral RNA.
Proteases: It inhibits viral proteases, blocking the processing of viral polyproteins into functional proteins.
Entry inhibitors: this compound can also block viral entry into host cells by binding to viral surface proteins and preventing their interaction with host cell receptors.
Comparaison Avec Des Composés Similaires
Antiviral agent 34 is compared with other similar compounds to highlight its uniqueness:
Remdesivir: Both compounds target viral RNA polymerases, but this compound has a broader spectrum of activity and improved pharmacokinetic properties.
Favipiravir: While both compounds inhibit viral replication, this compound has shown higher potency and lower toxicity in preclinical studies.
Molnupiravir: Similar to this compound, Molnupiravir targets viral RNA polymerases, but this compound has a different mechanism of action and a broader spectrum of activity.
List of Similar Compounds
- Remdesivir
- Favipiravir
- Molnupiravir
- Acyclovir
- Ribavirin
This compound stands out due to its broad-spectrum activity, high potency, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C29H33N3O2S |
|---|---|
Poids moléculaire |
487.7 g/mol |
Nom IUPAC |
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C29H33N3O2S/c1-28(2,3)21-11-7-19(8-12-21)25(33)30-23-15-17-24(18-16-23)31-27(35)32-26(34)20-9-13-22(14-10-20)29(4,5)6/h7-18H,1-6H3,(H,30,33)(H2,31,32,34,35) |
Clé InChI |
GKGUZBBYDHKNIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
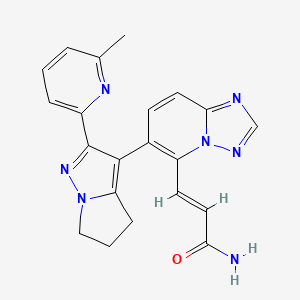

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
